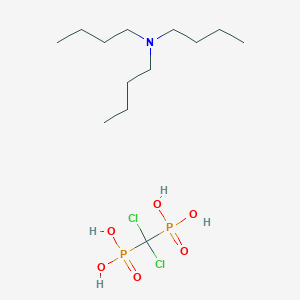![molecular formula C10H13NO2 B3025429 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine CAS No. 613656-45-4](/img/structure/B3025429.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine
Descripción general
Descripción
The compound “1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine” is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin, which is a type of organic compound known as a benzodioxin . Benzodioxins are characterized by a benzene ring fused to a dioxin ring . In this case, the benzodioxin is substituted at the 6-position with an amine group that is further substituted with a methyl group .
Aplicaciones Científicas De Investigación
B-Raf Inhibitory and Anti-proliferation Activities
- Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for B-Raf inhibitory and anti-proliferation activities. This research highlights the role of these compounds in cancer treatment, particularly against the B-Raf(V600E) mutation and the WM266.4 human melanoma cell line (Yang et al., 2012).
Dopamine D4 Receptor Ligands
- A study explored derivatives of 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine, revealing high affinity as dopamine D4 receptor ligands. This research is significant for imaging studies using positron emission tomography (PET) for neurological applications (Kügler et al., 2011).
Antibacterial and Antifungal Properties
- Two tri-fluorinated chalcones from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one were synthesized and showed significant antimicrobial activity. This research contributes to the development of new antibacterial and antifungal agents (Shinde et al., 2021).
Enzyme Inhibition Studies
- New sulfonamides with benzodioxane and acetamide moieties were synthesized and tested for their inhibitory activity against α-glucosidase and acetylcholinesterase, indicating potential in treating diabetes and neurodegenerative diseases (Abbasi et al., 2019).
Inhibitors Against Caspase-3
- Research on disubstituted 1,2,3-triazoles as inhibitors against caspase-3, an enzyme playing a key role in apoptosis, has been conducted. This could have implications in cancer treatment and other diseases involving cell death (Jiang & Hansen, 2011).
COX-2 Inhibitors and Anti-inflammatory Agents
- A study synthesized 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-4-substituted-phenylpiperazine compounds as selective COX-2 inhibitors. These have potential applications as anti-inflammatory agents with reduced side effects compared to traditional NSAIDs (Sun et al., 2016).
Organic Light-Emitting Devices
- Research on fused polycyclic aryl fragments, including 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole, for use in blue-emissive organic light-emitting devices (OLEDs). This has implications for the development of more efficient and versatile OLEDs (Jayabharathi et al., 2018).
FFA1 Agonists for Antidiabetic Therapy
- A study identified 2,3-dihydrobenzo[b][1,4]dioxine as a novel scaffold for FFA1 agonists, leading to the discovery of a potent compound that showed promise in improving glucose tolerance in mice, indicating potential in antidiabetic therapy (Kong et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It has been suggested that the compound may undergo an up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process . This process is dominant in these compounds due to 2ET1 > ES1 .
Biochemical Pathways
It is known that the compound is involved in the synthesis of blue-emissive phenanthroimidazole-functionalized target molecules .
Result of Action
It has been suggested that the compound contributes to the electroluminescent process in organic light-emitting diodes (oleds) .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-7-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6,11H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRVQMJUPNRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397651 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine | |
CAS RN |
613656-45-4 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)


![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)









